

# Application Notes: Synthesis of Pyrazole-4-Carboxamide Fungicides via Suzuki-Miyaura Cross-Coupling

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## Compound of Interest

**Compound Name:** 2,2-Dimethylcyclohexane-1,3-dione

**Cat. No.:** B1297611

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## Introduction

Pyrazole-4-carboxamides represent a significant class of fungicides, widely utilized in agriculture to control a broad spectrum of fungal diseases. A key structural feature of many of these agrochemicals is the biaryl moiety, which is crucial for their biological activity as succinate dehydrogenase inhibitors (SDHI). The synthesis of these complex molecules often relies on efficient and robust chemical transformations. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has become a cornerstone in the synthesis of these biaryl compounds, including commercially important fungicides like Fluxapyroxad.<sup>[1][2]</sup> This reaction offers a powerful and versatile method for creating the essential biaryl linkage from readily available starting materials.<sup>[3][4]</sup>

This application note provides a detailed protocol for the synthesis of a key intermediate of Fluxapyroxad, 3-(difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-methyl-1H-pyrazole-4-carboxamide, utilizing a Suzuki-Miyaura cross-coupling reaction.

## Data Presentation

The following table summarizes the key reactants and the yield for the synthesis of the target fungicide.

Entry	Aryl Halide	Boronic Acid	Product	Yield (%)
1	3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide	(3,4,5-trifluorophenyl)boronic acid	3-(difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-methyl-1H-pyrazole-4-carboxamide	92%

## Experimental Protocols

Synthesis of 3-(difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-methyl-1H-pyrazole-4-carboxamide

This protocol is divided into two main steps: the synthesis of the aryl halide intermediate and the subsequent Suzuki-Miyaura cross-coupling reaction.

Step 1: Synthesis of 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide

- Reaction Scheme: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid + 2-iodoaniline  
→ 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide
- Procedure:
  - To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an appropriate organic solvent (e.g., dichloromethane), add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).
  - Stir the mixture at room temperature for 15 minutes.
  - Add 2-iodoaniline (1.0 eq) to the reaction mixture.
  - Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

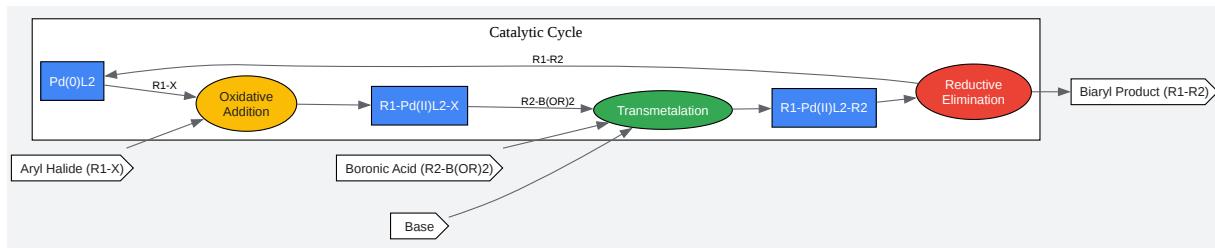
- Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide.[5]

### Step 2: Suzuki-Miyaura Cross-Coupling

- Reaction Scheme: 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide + (3,4,5-trifluorophenyl)boronic acid → 3-(difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-methyl-1H-pyrazole-4-carboxamide
- Procedure:[5]

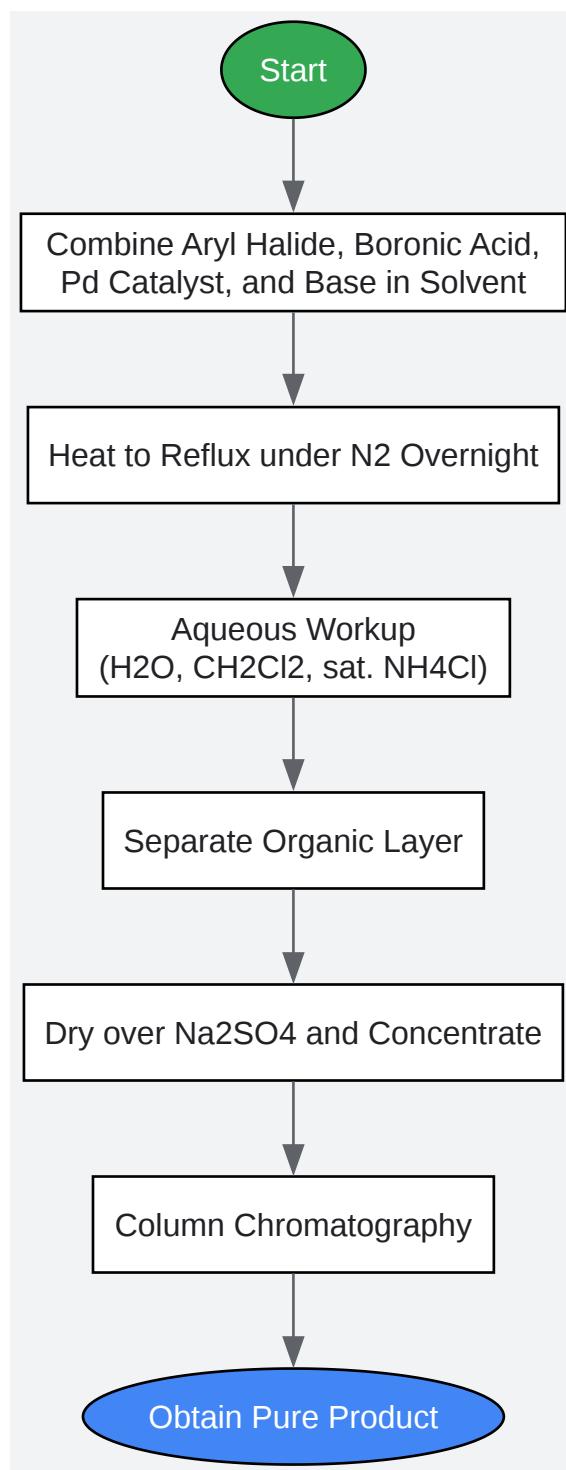
- In a round-bottom flask, combine 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide (0.31 g, 0.82 mmol), (3,4,5-trifluorophenyl)boronic acid (0.17 g, 0.98 mmol), tetrakis(triphenylphosphine)palladium(0) (300 mg), and potassium carbonate (0.57 g, 4.10 mmol).
- Add tetrahydrofuran (9 ml) to the flask.
- Heat the resulting mixture to reflux under a nitrogen atmosphere and stir overnight.
- After completion of the reaction (monitored by TLC), add water (20 ml) and dichloromethane (50 ml) and stir for 30 minutes.
- Separate the organic phase, wash with saturated ammonium chloride solution (10 ml), dry over anhydrous sodium sulfate, and concentrate to dryness.
- Purify the crude product by column chromatography to obtain the pure Fluxapyroxad as a light yellow solid. The yield is 92%. [5]

## Mandatory Visualization



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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